tert-Butyl 2-(4-fluorobenzoyl)hydrazinecarboxylate
Overview
Description
Tert-Butyl 2-(4-fluorobenzoyl)hydrazinecarboxylate is a useful research compound. Its molecular formula is C12H15FN2O3 and its molecular weight is 254.26 g/mol. The purity is usually 95%.
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Biological Activity
tert-Butyl 2-(4-fluorobenzoyl)hydrazinecarboxylate is a hydrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological properties, including antimicrobial, anticancer, and anticonvulsant activities. This article explores the synthesis, characterization, and biological activity of this compound, supported by relevant research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of tert-butyl hydrazinecarboxylate with 4-fluorobenzoyl chloride under basic conditions. The reaction can be represented as follows:
The compound is characterized using various techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry, confirming its structure and purity.
Antimicrobial Activity
Research indicates that hydrazine derivatives, including this compound, possess significant antimicrobial properties. A study evaluated various synthesized hydrazone derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that several compounds exhibited potent antibacterial activity, suggesting that tert-butyl derivatives may also have similar effects due to their structural characteristics .
Anticancer Activity
The anticancer potential of hydrazine derivatives has been extensively studied. Compounds related to this compound have shown activity against various cancer cell lines. For instance, a related study found that certain hydrazone derivatives demonstrated cytotoxicity against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values indicating effective inhibition of cancer cell proliferation .
Compound | Cell Line | IC50 Value (μM) |
---|---|---|
Hydrazone A | HCT-116 | 6.2 |
Hydrazone B | T47D | 27.3 |
Anticonvulsant Activity
Some studies have also explored the anticonvulsant properties of hydrazine derivatives. For example, compounds structurally similar to this compound were tested in animal models for their ability to prevent seizures induced by pentylenetetrazol (PTZ). Results indicated significant protective effects at specific dosages, highlighting the potential for developing new anticonvulsant medications .
Case Studies
- Antimicrobial Efficacy : A series of experiments evaluated the antimicrobial properties of various hydrazones derived from tert-butyl hydrazinecarboxylate. The compounds were tested against standard bacterial strains, with some showing comparable efficacy to established antibiotics.
- Cytotoxicity Assays : In vitro assays were conducted on several cancer cell lines to assess the cytotoxic effects of this compound. The findings suggested that modifications in the chemical structure could enhance its anticancer activity.
Properties
IUPAC Name |
tert-butyl N-[(4-fluorobenzoyl)amino]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O3/c1-12(2,3)18-11(17)15-14-10(16)8-4-6-9(13)7-5-8/h4-7H,1-3H3,(H,14,16)(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFJUNZMMQACJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)C1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50736766 | |
Record name | tert-Butyl 2-(4-fluorobenzoyl)hydrazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50736766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863296-72-4 | |
Record name | tert-Butyl 2-(4-fluorobenzoyl)hydrazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50736766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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